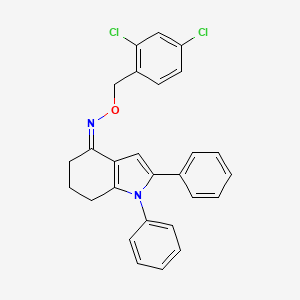
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require optimization of reaction conditions, including the choice of solvents and the sequence of reagent addition . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in medicinal chemistry. It is studied for its potential as a therapeutic agent in the treatment of diseases such as schizophrenia, as it can act as a selective inhibitor of SIRT2 sirtuins . Additionally, it has applications in the development of GABA receptor agonists and inhibitors of platelet aggregation . Its unique structure, which includes a significant amount of sp3-hybridized carbon atoms, promotes optimal binding to enzyme active sites and increases solubility, making it a valuable building block in the synthesis of physiologically active compounds .
Mécanisme D'action
The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, as a selective inhibitor of SIRT2 sirtuins, it can modulate the activity of these enzymes, which play a role in cellular processes such as aging and inflammation . The compound’s ability to bind to GABA receptors suggests it may enhance inhibitory neurotransmission, which is relevant in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime include other indole derivatives such as 1,5,6,7-tetrahydro-4H-indol-4-ones and their functionalized analogs . These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
(Z)-N-[(2,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-15-14-20(24(29)16-21)18-32-30-25-12-7-13-26-23(25)17-27(19-8-3-1-4-9-19)31(26)22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKBGFYHCUYAU-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=C(C=C(C=C5)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)


![3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B2631921.png)
![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2631934.png)



